molecular formula C27H25N3O3S B186390 Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate CAS No. 64485-89-8

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B186390
Key on ui cas rn: 64485-89-8
M. Wt: 471.6 g/mol
InChI Key: HZUYVNWQSAISMN-KRUMMXJUSA-N
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Patent
US04152432

Procedure details

A mixture of 3.41 kg of the product of Step C., 17 liters of methylene chloride and 2.275 liters of triethylamine was stirred for 15 minutes and then 4.55 kg of trityl chloride were added at 20°-25° C. over one hour with stirring under nitrogen. The mixture was stirred for 20 hours at 20°-25° C. under nitrogen during which triethylamine hydrochloride crystallized and the mixture was washed with 10.2 liters of iced 0.5N hydrochloric acid and twice with 10.2 liters of iced demineralized water and the wash waters were extracted with 1.7 liters of methylene chloride. The combined organic extracts were dried and filtered and the filter was washed with 1.7 liters of methylene chloride. The filtrates were evaporated to dryness under reduced pressure below 50° C. to obtain 8.425 kg of raw product. The latter was dissolved at 20°-25° C. in 8.4 liters of methanol and the solution was stirred for an hour at 20°-25° C. after the addition of 2.8 liters of demineralized water to induce crystallization. The mixture was stirred for another hour and was vacuum filtered. The product was empasted twice with 1.7 liters of methanol containing 25% water and was dried at 40° C. to obtain 7.165 kg of the syn isomer of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate which was identical to the product of Example 3, Step B.
Quantity
3.41 kg
Type
reactant
Reaction Step One
Quantity
17 L
Type
reactant
Reaction Step Two
Quantity
2.275 L
Type
solvent
Reaction Step Two
Quantity
4.55 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.4 L
Type
solvent
Reaction Step Five
Name
Quantity
2.8 L
Type
solvent
Reaction Step Six
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:13][O:14][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.C(Cl)Cl.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl.C(N(CC)CC)C>CO.O.C(N(CC)CC)C>[C:19]([NH:1][C:2]1[S:3][CH:4]=[C:5]([C:7](=[N:13][O:14][CH3:15])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([C:32]1[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.41 kg
Type
reactant
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=NOC
Step Two
Name
Quantity
17 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.275 L
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.55 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Five
Name
Quantity
8.4 L
Type
solvent
Smiles
CO
Step Six
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallized
WASH
Type
WASH
Details
the mixture was washed with 10.2 liters of iced 0.5N hydrochloric acid and twice with 10.2 liters of iced demineralized water
EXTRACTION
Type
EXTRACTION
Details
the wash waters were extracted with 1.7 liters of methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter was washed with 1.7 liters of methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated to dryness under reduced pressure below 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain 8.425 kg of raw product
STIRRING
Type
STIRRING
Details
the solution was stirred for an hour at 20°-25° C.
CUSTOM
Type
CUSTOM
Details
crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred for another hour
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was dried at 40° C.

Outcomes

Product
Name
ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)C(C(=O)OCC)=NOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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